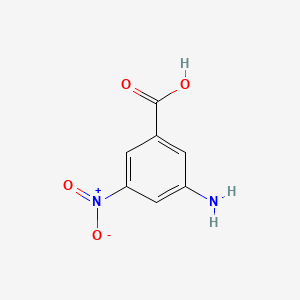

3-Amino-5-nitrobenzoic acid

説明

Contextualizing 3-Amino-5-nitrobenzoic Acid within Aromatic Compound Chemistry

This compound is an organic compound that holds a significant position in the field of aromatic chemistry. Its structure is characterized by a benzene (B151609) ring substituted with three distinct functional groups: a carboxyl group (-COOH), an amino group (-NH2), and a nitro group (-NO2) at positions 1, 3, and 5, respectively. nih.govchemeo.com This arrangement of an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic nucleus, along with the acidic carboxyl group, confers a unique chemical reactivity profile upon the molecule.

As a derivative of benzoic acid, it belongs to the family of aromatic carboxylic acids. The presence of both acidic (carboxyl) and basic (amino) functionalities makes it an amphoteric molecule. This dual nature, combined with the reactivity of the nitro group, establishes this compound as a versatile building block in organic synthesis. chemimpex.com Its systematic IUPAC name is this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 618-84-8 | nih.govchemicalbook.com |

| Molecular Formula | C7H6N2O4 | nih.govchemicalbook.com |

| Molecular Weight | 182.13 g/mol | nih.govchemeo.com |

| Appearance | Golden yellow to brown crystalline powder | chemimpex.comfishersci.com |

| Melting Point | 210-220 °C | chemimpex.comfishersci.comchemsrc.com |

| Boiling Point | 453.7 °C at 760 mmHg | chemsrc.com |

| Density | 1.568 g/cm³ | chemsrc.com |

| SMILES | C1=C(C=C(C=C1N)N+[O-])C(=O)O | nih.gov |

| InChIKey | ZNVHAQRPXAQKRU-UHFFFAOYSA-N | nih.govnist.gov |

This table presents data compiled from various chemical databases. Values may vary slightly depending on the source and experimental conditions.

Significance of Multifunctional Aromatic Compounds in Contemporary Chemical Science

Multifunctional aromatic compounds, such as this compound, are of paramount importance in modern chemical science due to their versatility as intermediates and synthons. The presence of multiple, chemically distinct functional groups on a single aromatic scaffold allows for a wide array of selective chemical transformations. This enables the construction of complex molecular architectures from a relatively simple starting material.

The significance of this compound is demonstrated by its application in diverse areas of chemical research:

Pharmaceutical and Medicinal Chemistry: It serves as a crucial starting material or key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Research has shown its use as a reagent in the preparation of compounds intended to act as inhibitors for enzymes like PDK1 and tyrosine kinase EphB4, which are targets in drug discovery. chemicalbook.comchemicalbook.com The core structure is a valuable scaffold for developing new therapeutic agents, including those with potential anti-inflammatory and antimicrobial properties. chemimpex.com

Organic Synthesis and Heterocyclic Chemistry: The compound is a versatile reagent for creating other organic molecules. For instance, the amino group can be converted into a diazonium salt, which can then undergo various reactions, such as cyanation, to yield derivatives like 3-cyano-5-nitrobenzoic acid. prepchem.com This reactivity makes it a valuable precursor for synthesizing a range of heterocyclic compounds. organicintermediate.com

Materials Science: The unique electronic properties conferred by the electron-donating and electron-withdrawing groups make its derivatives candidates for advanced materials. chemimpex.com There is research interest in incorporating such structures into polymers to enhance thermal stability or into organic semiconductors. chemimpex.comorganicintermediate.com

Dye Industry: The aromatic amino and nitro groups are classic components of chromophores. As such, this compound is an important intermediate in the synthesis of azo dyes, which are known for their vibrant colors and stability. chemimpex.com

The ability to selectively modify each functional group—for example, reducing the nitro group, esterifying the carboxylic acid, or performing reactions on the amino group—without affecting the others is a key advantage. This modular reactivity makes multifunctional compounds like this compound indispensable tools for chemists, enabling the efficient and strategic synthesis of complex target molecules for a wide range of scientific and industrial applications.

Table 2: Research Applications of this compound

| Field of Research | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of PDK1 inhibitors | chemicalbook.com |

| Preparation of tyrosine kinase EphB4 inhibitors | chemicalbook.comchemicalbook.com | |

| Building block for anti-inflammatory and antimicrobial drugs | chemimpex.com | |

| Organic Synthesis | Reagent for the synthesis of 3-cyano-5-nitrobenzoic acid | prepchem.com |

| Intermediate for dyes and pigments | chemimpex.com |

| Materials Science | Development of advanced polymers and composites | chemimpex.comorganicintermediate.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVHAQRPXAQKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286230 | |

| Record name | 3-Amino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-84-8 | |

| Record name | 618-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Nitrobenzoic Acid and Its Derivatives

Established Synthetic Pathways for 3-Amino-5-nitrobenzoic Acid

The primary methods for synthesizing this compound involve the strategic introduction and transformation of functional groups on a benzene (B151609) ring.

A common strategy in the synthesis of aromatic compounds like this compound involves nitration. The synthesis of the related compound, 3,5-dinitrobenzoic acid, is typically achieved through the nitration of benzoic acid using a potent mixture of concentrated sulfuric acid and fuming nitric acid. This dinitro compound serves as a key precursor. The synthesis of 2-Amino-3,5-dinitrobenzoic acid, for example, involves the nitration of anthranilic acid (2-aminobenzoic acid). smolecule.com

A key method for preparing this compound is the selective reduction of one nitro group of a dinitro precursor. The starting material, 3,5-dinitrobenzoic acid, can be reduced to form 3,5-diaminobenzoic acid using agents like tin and hydrochloric acid. However, achieving selective reduction to yield the mono-amino product is a more nuanced process.

The reduction of methyl 4-methyl-3,5-dinitrobenzoate to methyl 3-amino-4-methyl-5-nitrobenzoate has been successfully carried out using iron powder in acetic acid, achieving a high yield under mild conditions. This suggests that similar iron-based reduction systems can be employed for the selective reduction of 3,5-dinitrobenzoic acid. The process for producing 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid using iron powder and hydrochloric acid sometimes lists this compound as a potential by-product if the reaction is not driven to completion, highlighting the feasibility of this pathway. patsnap.com

Table 1: Conditions for Reduction of a Dinitro Precursor

| Starting Material | Reducing Agent/System | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-methyl-3,5-dinitrobenzoate | Iron powder | Acetic acid | 20–25°C | 1 hour | Methyl 3-amino-4-methyl-5-nitrobenzoate | 91.6% | |

| 3,5-Dinitrobenzoic acid | Iron powder / HCl | Water | 95-98°C | 1-1.25 hours | 3,5-Diaminobenzoic acid (with this compound as a possible intermediate/by-product) | >95% | patsnap.com |

In many synthetic routes, the carboxylic acid group is protected as an ester to prevent side reactions. The final step in such a synthesis is the hydrolysis of the ester to yield the desired carboxylic acid. For example, methyl 3-amino-5-nitrobenzoate or ethyl 3-amino-5-nitrobenzoate can be hydrolyzed to form this compound. vulcanchem.comevitachem.com This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in an aqueous solution. vulcanchem.com The rate of hydrolysis is influenced by pH, with the reaction being predominantly catalyzed by hydroxide ions in the pH range of 5-10. oieau.fr The presence of electron-withdrawing groups, such as the nitro group, generally increases the rate of ester hydrolysis. oieau.fr

The production of this compound is often accomplished through a multi-step synthesis, which provides flexibility in starting materials and allows for careful control over the introduction of functional groups. libretexts.org A common strategy begins with benzoic acid.

Nitration: Benzoic acid is first dinitrated to produce 3,5-dinitrobenzoic acid. dissertationtopic.net This reaction typically uses a mixture of nitric acid and sulfuric acid at elevated temperatures. truman.edu

Reduction: The subsequent step involves the selective reduction of one of the two nitro groups on 3,5-dinitrobenzoic acid to an amino group, yielding the final product. dissertationtopic.net

An alternative strategy starts with an ester of benzoic acid, such as methyl benzoate (B1203000).

Nitration: Methyl benzoate is nitrated to introduce a nitro group, typically at the meta position, to form methyl 3-nitrobenzoate.

Further Nitration: A second nitration can be performed to yield methyl 3,5-dinitrobenzoate (B1224709).

Selective Reduction: One nitro group is then selectively reduced to an amino group to give methyl 3-amino-5-nitrobenzoate.

Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. For the synthesis of aminobenzoic acids, this method offers a cleaner alternative to metal/acid reductions. The catalytic transfer hydrogenation of 3,5-dinitrobenzoic acid using ammonium (B1175870) formate (B1220265) as a hydrogen source and palladium on carbon (Pd/C) as a catalyst has been shown to be an effective method. mdpi.com

Similarly, the catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid is performed using a Pd/C catalyst under hydrogen pressure. dissertationtopic.netgoogle.com By carefully controlling the reaction conditions, such as hydrogen pressure, temperature, and reaction time, it is possible to achieve selective reduction to this compound. Studies on the hydrogenation of 3,5-dinitrobenzoic acid have also explored the use of rhenium cluster complexes as catalysts, which were found to be effective in aqueous solutions. knutd.edu.ua The reaction on rhenium clusters proceeds in two stages, with the initial formation of nitroso compounds followed by their reduction to amino groups. knutd.edu.ua

Table 2: Catalytic Hydrogenation Conditions

| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Product | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Pd/C | Ammonium formate | - | - | - | Aminobenzoic acids | mdpi.com |

| 3,5-Dinitrobenzoic acid | Pd/C | H₂ | Water (as sodium salt) | 50-60°C | 3-4 MPa | 3,5-Diaminobenzoic acid | google.com |

| 3,5-Dinitrobenzoic acid | Rhenium thio complexes | H₂ | Water | - | 0.1 MPa | 3,5-Diaminobenzoic acid | knutd.edu.ua |

Multi-step Organic Synthesis Strategies

Derivatization Strategies for Functionalized this compound Analogues

This compound is a versatile intermediate that can be readily functionalized to produce a wide range of analogues for various applications, including pharmaceuticals and dyes. chemimpex.com

The amino group is a key site for derivatization. It can undergo diazotization by treatment with a reagent like sodium nitrite (B80452) in an acidic solution. The resulting diazonium salt is a highly useful intermediate that can be converted into a variety of other functional groups. For example, it can be reacted with potassium cyanide in the presence of a copper catalyst (a Sandmeyer reaction) to produce 3-cyano-5-nitrobenzoic acid. prepchem.com

The amino group can also be acylated to form amides. For instance, reacting this compound with an appropriate acylating agent can yield N-acylated derivatives. The carboxylic acid group can be converted into esters or amides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as acetyl chloride or thionyl chloride. Amide bond formation with amines can also be accomplished, leading to compounds like 3-((methylamino)carbonyl)-5-nitrobenzoic acid. ontosight.ai These derivatization strategies allow for the systematic modification of the molecule's structure to tune its properties for specific applications. vulcanchem.com

Acylation Reactions for Amide Formation

The primary amino group of this compound is readily acylated to form a variety of amides. This reaction is a cornerstone in the synthesis of more complex derivatives, often employed as a protective strategy or to introduce specific functionalities. A common and straightforward method involves the reaction of this compound with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, often in the presence of a catalyst.

For instance, the synthesis of 3-acetamido-5-nitrobenzoic acid is achieved by treating this compound with an excess of acetic anhydride. google.com The addition of a few drops of a strong acid like perchloric acid or sulfuric acid can catalyze this transformation. google.com This particular derivative is a valuable intermediate in organic synthesis, as the acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the amine, and the nitro group can be reduced to an amino group, providing a handle for further functionalization. ontosight.ai

The general principle of N-acylation involves the activation of a carboxylic acid, often by converting it to a more reactive acid chloride, which then readily reacts with the amine. derpharmachemica.com This two-step process is frequently used in non-peptide chemistry. derpharmachemica.com The presence of a base is often crucial to neutralize the acid byproduct generated during the reaction, thus preventing the protonation of the starting amine and maximizing the yield of the desired amide. derpharmachemica.com

More sophisticated methods for amide formation include the use of coupling reagents, which facilitate the reaction between a carboxylic acid and an amine under mild conditions. lookchemmall.com These reagents are particularly useful in peptide synthesis but have also found application in broader organic synthesis. derpharmachemica.com

Table 1: Examples of Acylation Reactions

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Acetic anhydride, Perchloric acid (catalyst) | 3-Acetamido-5-nitrobenzoic acid | google.com |

| 3-Amino-5-hydroxy-2,4,6-triiodobenzoic acid | Valeric anhydride | 3-Valeramido-5-valeryloxy-2,4,6-triiodobenzoic acid | google.com |

| Resin-bound α-aminoketones | o-Nitrobenzoic acids | Acylated α-aminoketones | acs.org |

Esterification Methods, including Fischer Esterification

The carboxylic acid group of this compound and its derivatives can be converted to esters through various esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method.

Synthesis of Methyl Esters of this compound

The synthesis of methyl 3-amino-5-nitrobenzoate can be achieved through Fischer esterification by reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This transformation is a standard procedure for protecting the carboxylic acid group or for modifying the solubility and reactivity of the molecule.

Synthesis of Ethyl Esters of this compound

Similarly, the ethyl ester of this compound can be prepared. For example, ethyl 3-nitro-5-hydroxybenzoate is synthesized by heating 3-nitro-5-hydroxybenzoic acid with ethanol (B145695) in the presence of sulfuric acid. google.com This ethyl ester can then undergo further transformations, such as the reduction of the nitro group to an amino group. google.com

Table 2: Esterification Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 3-Nitro-5-hydroxybenzoic acid | Ethanol, Sulfuric acid | Ethyl 3-nitro-5-hydroxybenzoate | google.com |

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group in this compound is a nucleophile and can participate in various substitution reactions. These reactions are fundamental for building more complex molecular architectures. For instance, the amino group can be diazotized and subsequently replaced by other functional groups. One such application involves the diazotization of the amino group followed by acid hydrolysis to replace it with a hydroxyl group, forming 3-hydroxy-5-nitrobenzoic acid. google.com This intermediate can then be used in further synthetic steps. google.com

Oxidation and Reduction Transformations of Nitro and Amino Moieties

The nitro and amino groups on the this compound ring are readily interconverted through oxidation and reduction reactions, providing a versatile synthetic handle.

The most common transformation is the reduction of the nitro group to a primary amine. This can be accomplished using various reducing agents. For example, the reduction of the nitro group in 3-nitro-5-acetoxybenzoic acid can be achieved through hydrogenation in the presence of a platinum oxide catalyst to yield 3-amino-5-acetoxybenzoic acid hydrochloride. google.com Similarly, 3-nitro-5-hydroxybenzoic acid can be reduced to 3-amino-5-hydroxybenzoic acid using gaseous hydrogen and a platinum oxide catalyst. google.com This transformation is crucial for synthesizing compounds like 3,5-diaminobenzoic acid and its derivatives, which are important monomers for polymers and starting materials for other complex molecules.

In a related compound, 3,5-dinitrosalicylic acid, one of the nitro groups is reduced to an amino group when it reacts with a reducing sugar, forming 3-amino-5-nitrosalicylic acid. wikipedia.org

Table 3: Reduction of Nitro Groups

| Starting Material | Reagent(s) | Product | Reference |

| 3-Nitro-5-acetoxybenzoic acid | H₂, Platinum oxide catalyst, HCl | 3-Amino-5-acetoxybenzoic acid hydrochloride | google.com |

| 3-Nitro-5-hydroxybenzoic acid | H₂, Platinum oxide catalyst, HCl | 3-Amino-5-hydroxybenzoic acid | google.com |

| 3,5-Dinitrosalicylic acid | Reducing sugar | 3-Amino-5-nitrosalicylic acid | wikipedia.org |

Halogenation Reactions for Enhanced Reactivity

Halogenation of the aromatic ring of this compound and its derivatives can significantly alter the compound's reactivity and provide a site for further functionalization, such as cross-coupling reactions.

A key example is the iodination of 3-amino-5-acetoxybenzoic acid hydrochloride. Stirring this compound with a slight excess of a dilute aqueous solution of potassium iododichloride (KICl₂) results in the formation of 3-amino-5-acetoxy-2,4,6-triiodobenzoic acid. google.com This tri-iodinated compound is a precursor for various other complex molecules. google.com

Reactions with Metal Salts for Complex Formation (e.g., Organotin(IV) Complexes, Manganese(II) Complexes)

The carboxylate and amino groups of this compound and its isomers serve as effective coordination sites for metal ions, leading to the formation of stable metal complexes with diverse structural architectures.

Organotin(IV) Complexes: Organotin(IV) carboxylates are a widely studied class of compounds due to their structural diversity and biocidal properties. thescipub.com While extensive research exists for isomers like 2-amino-5-nitrobenzoic acid, the principles of complex formation are analogous. The synthesis of organotin(IV) complexes typically involves the reaction of the corresponding aminonitrobenzoic acid with an organotin(IV) oxide or hydroxide. thescipub.comasianpubs.orgresearchgate.net For example, new organotin(IV) carboxylate complexes derived from 2-amino-5-nitrobenzoic acid have been successfully synthesized and characterized. thescipub.comthescipub.com Infrared spectroscopy studies on these and related complexes confirm that coordination primarily occurs through the oxygen atoms of the carboxylate group. thescipub.comasianpubs.orgresearchgate.net Depending on the starting organotin compound, various coordination numbers and geometries around the tin atom, such as five- and six-coordination, can be achieved. thescipub.com

Manganese(II) Complexes: Manganese(II) is another metal ion that forms complexes with nitro-substituted benzoic acids. nih.gov In a study involving the related ligand 4-amino-3-nitrobenzoic acid (4A3NBA), a manganese(II) complex was synthesized by reacting manganese(II) chloride with the ligand in an ethanol-water mixture. nih.gov The resulting complex, [Mn(C₇H₅N₂O₄)₂(C₇H₆N₂O₄)₂(H₂O)₂]·2H₂O, features a distorted octahedral geometry where the manganese ion is monodentately coordinated by four ligand molecules through their carboxylic oxygen atoms, with the remaining two coordination sites occupied by water molecules. nih.gov The synthesis involved dissolving the manganese salt in water and adding it to a solution of the ligand in an ethanol/water mixture, followed by stirring at 55°C and slow evaporation. nih.gov

Table 1: Examples of Metal Complex Synthesis with Aminonitrobenzoic Acid Derivatives

| Ligand | Metal Salt/Reagent | Resulting Complex Type | Coordination Details | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzoic acid | Dibutyltin(IV) oxide / Triphenyltin(IV) hydroxide | Organotin(IV) carboxylate | Coordination via carboxylate oxygens; five- or six-coordinate Sn atom. | thescipub.com |

| 4-Amino-3-nitrobenzoic acid | Manganese(II) chloride | Manganese(II) complex | Monodentate coordination via carboxylate oxygens; distorted octahedral Mn(II). | nih.gov |

| 3-Methyl-4-nitrobenzoic acid | Dibutyltin(IV) oxide / Triphenyltin(IV) hydroxide | Organotin(IV) carboxylate | Coordination via carboxylate oxygens; five-coordinate Sn atom. | asianpubs.org |

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Quinazolinones: Quinazolinones are a prominent class of heterocyclic compounds synthesized from aminobenzoic acids. A general and efficient method involves the intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide (B127407), catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org This one-pot reaction, where formamide acts as a reductant, cyclocondensate, and solvent, yields 4(3H)-quinazolinones. arkat-usa.org Another approach involves reacting 2-amino-5-nitrobenzoic acid with an acid chloride (e.g., butyryl chloride) to form the corresponding 2-(acylamido)-5-nitrobenzoic acid. scielo.org.mx This intermediate can then undergo intramolecular cyclization using a dehydrating agent like acetic anhydride to yield a benzoxazinone, which can subsequently be reacted with nitrogen nucleophiles such as formamide or hydrazine (B178648) hydrate (B1144303) to produce a variety of 4(3H)-quinazolinones. scielo.org.mx

Thioxo-quinazolinones: The reaction of various nitro-2-aminobenzoic acids with reagents like triphenylphosphine (B44618) thiocyanate (B1210189) [PPh₃(SCN)₂] or alkyl isothiocyanates can lead to the formation of nitro-2-thioxo-3-substituted quinazolin-4-ones. researchgate.netwiley.com The position of the nitro group on the anthranilic acid ring has been shown to significantly influence the reaction's outcome. researchgate.net

Benzisothiazoles: Derivatives can also be used to synthesize other heterocyclic systems. For instance, 3-amino-5-nitro-2,1-benzisothiazole can be prepared from 2-amino-5-nitrothiobenzamide (B1599155) via a ring-closure reaction, which can then be used to produce diazonium salts for dye synthesis. google.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and derivatives of this compound are suitable substrates for such transformations, typically after modification to a halo-derivative.

A common strategy involves first converting the carboxylic acid to an ester (e.g., methyl ester) and replacing the amino group with a halogen, such as bromine. The resulting methyl 3-bromo-5-nitrobenzoate can then be coupled with various aryl or heteroaryl boronic acids. uio.no The Suzuki-Miyaura reaction is catalyzed by palladium complexes, with the choice of catalyst, ligand, and base being crucial for high yields. rsc.orgrsc.org For example, palladium acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand like PPh₃ or specialized ligands like XPhos can be used. uio.no The reaction conditions often involve a base such as potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) in a solvent system like a THF/water mixture, often at elevated temperatures (e.g., 80 °C). uio.nonih.gov This methodology allows for the synthesis of a wide range of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of a Nitrobenzoate Derivative

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Methyl 3-bromo-5-nitrobenzoate | Arylboronic acid | Pd(OAc)₂ / PPh₃ | KF | THF/H₂O | 80 °C | uio.no |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 120 °C (Microwave) | nih.gov |

"Click Chemistry" Applications in Derivatization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular assembly and bioconjugation. nih.gov Nitrobenzoic acid derivatives can be functionalized to participate in these reactions.

The most common click reaction is the copper-catalyzed or strain-promoted cycloaddition between an azide (B81097) and an alkyne. nih.gov To utilize this chemistry, a derivative of this compound would first need to be modified to contain either an azide or an alkyne group. For example, 4-ethynyl-3-nitrobenzoic acid is a derivative that incorporates a terminal alkyne, making it a suitable building block for click reactions.

In the field of nanotechnology, azide-labeled 5,5′-dithiobis(2-nitrobenzoic acid) has been used to modify hollow gold nanoparticles. nih.gov These azide-functionalized nanoparticles were then conjugated to molecules containing a strained alkyne (bicyclo[6.1.0]nonyne, BCN) via copper-free click chemistry, demonstrating the utility of the nitrobenzoic acid scaffold in creating complex, functional materials. nih.gov This approach is widely used to attach biological ligands, such as folic acid, to nanoparticles for targeted drug delivery. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and scalability of synthetic routes involving this compound are critically dependent on the optimization of reaction parameters such as solvent, temperature, and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is crucial as it affects reactant solubility, reaction rates, and sometimes the reaction pathway itself.

Esterification: In the synthesis of methyl 3-amino-5-nitrobenzoate from this compound, methanol serves as both a reactant and the solvent. The reaction can be driven to high yield by using an activating agent like acetyl chloride or thionyl chloride.

Amide Formation: For the formation of N,N'-bis[5-nitro-3-carboxyphenyl]adipamide, toluene (B28343) is used as the solvent to react this compound with adipoyl chloride under heating. google.com In other cases, benzamide (B126) synthesis from 3-bromo-5-nitrobenzoic acid and various amines has been achieved efficiently under solvent-free conditions using thionyl chloride, which is an environmentally friendly and economical approach. researchgate.net

Complex Formation: The synthesis of manganese(II) complexes with aminonitrobenzoic acids has been performed in mixed solvent systems, such as ethanol and water, to accommodate the different solubilities of the organic ligand and the inorganic salt. nih.gov

Aqueous Media: For some reactions, water is a desirable solvent. The amination of 2-chloro-5-nitrobenzoic acid has been successfully carried out in superheated water, which acts as an efficient, green, and economical medium.

Temperature and Pressure Optimization for Industrial Scalability

Transitioning a synthesis from the laboratory to an industrial scale requires careful optimization of temperature and pressure to maximize yield, ensure safety, and minimize costs.

Temperature Control: Many reactions involving this compound derivatives are conducted at elevated temperatures to ensure sufficient reaction rates. For example, the esterification with methanol and acetyl chloride is performed at 80°C for 48 hours. Cyclization reactions to form quinazolinones can require temperatures of 150°C. arkat-usa.org However, some reactions, like the Suzuki-Miyaura coupling, might proceed at milder temperatures (e.g., 80°C), although microwave-assisted protocols can significantly shorten reaction times by using higher temperatures (e.g., 120°C). uio.nonih.gov

Pressure: While many syntheses are run at atmospheric pressure, certain reactions, such as catalytic hydrogenation to reduce a nitro group, are performed under elevated pressure. For instance, the reduction of a nitro group using a palladium-on-carbon (Pd/C) catalyst might be carried out under a hydrogen pressure of 50 psi.

Continuous Flow Systems: For industrial production, continuous flow systems are increasingly employed. These systems allow for precise control over reaction conditions, including temperature and pressure, leading to improved consistency, safety, and scalability compared to batch processing. vulcanchem.com

Catalyst Selection and Their Impact on Reaction Kinetics

The selective reduction of 3,5-dinitrobenzoic acid to this compound is a delicate process where the catalyst's nature directly governs the reaction rate, selectivity, and product yield. Researchers have explored a variety of catalytic systems, ranging from noble metals to non-noble metal catalysts and complex organometallic clusters.

Noble Metal Catalysts: Platinum and palladium-based catalysts are highly effective for the hydrogenation of nitroarenes. A novel encapsulated platinum nanoparticle catalyst, SiliaCat Pt⁰, has demonstrated high efficiency and chemoselectivity in the reduction of 3,5-dinitrobenzoic acid. thieme-connect.com Using a low catalyst loading of 0.5 mol% Pt under 1 bar of hydrogen gas at room temperature, it successfully yields this compound. thieme-connect.com This catalyst's performance in terms of reactivity and selectivity surpasses other heterogeneous platinum catalysts like Pt(0)/C and Pt(0)/SiO₂. thieme-connect.com The reaction can be driven to completion to form 3,5-diaminobenzoic acid by increasing the catalyst loading to 1 mol% Pt. thieme-connect.com

Palladium on carbon (Pd/C) is another widely used catalyst. For the reduction of a related dinitro precursor, methyl 4-methyl-3,5-dinitrobenzoate, a 5% Pd/C catalyst under 50 psi of hydrogen pressure achieves a 90% yield, although this method requires a longer reaction time of 24 hours and specialized high-pressure equipment. The use of noble metal catalysts in combination with co-catalysts, such as iron or iron salts in an acidic medium, has also been shown to be effective for the selective reduction of dinitrobenzenes. google.com Palladium chloride is noted as a preferred catalyst in such systems for its high selectivity and yield. google.com

Non-Noble Metal Catalysts: To reduce costs and environmental impact, non-noble metal catalysts have been investigated. The classic Béchamp reduction, using iron powder in an acidic solvent, is a well-documented method. unimi.it For the synthesis of a derivative, methyl 3-amino-4-methyl-5-nitrobenzoate, the reduction of the dinitro precursor with iron powder in acetic acid is completed in just one hour at ambient temperature, achieving a 91.6% yield. The kinetics of this reaction are sensitive to temperature; while elevating the temperature to 50°C accelerates the reaction, it also leads to over-reduction and a decrease in the yield of the desired mono-amino product.

Rhenium Cluster Catalysts: Bi- and trinuclear rhenium thio complexes have been studied as catalysts for the liquid-phase hydrogenation of 3,5-dinitrobenzoic acid. knutd.edu.ua Research indicates that trinuclear rhenium complexes are significantly more efficient than their binuclear counterparts. knutd.edu.ua The hydrogenation process using these clusters occurs in two distinct stages, with the initial formation of nitroso compounds followed by their reduction to amino groups. knutd.edu.ua

The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives.

| Catalyst System | Substrate | Key Reaction Conditions | Reaction Time | Yield | Selectivity | Source |

| SiliaCat Pt⁰ (0.5 mol%) | 3,5-Dinitrobenzoic acid | H₂ (1 bar), Room Temperature | Not specified | Good | High for mono-reduction | thieme-connect.com |

| 5% Pd/C | Methyl 4-methyl-3,5-dinitrobenzoate | H₂ (50 psi), Absolute ethanol, Ambient Temp. | 24 hours | 90% | High | |

| Iron Powder / Acetic Acid | Methyl 4-methyl-3,5-dinitrobenzoate | Acetic acid, Ambient Temp. | 1 hour | 91.6% | High | |

| Trinuclear Rhenium Thio Complexes | 3,5-Dinitrobenzoic acid | H₂ (0.1 MPa), Water | Not specified | High | High | knutd.edu.ua |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection: The choice of solvent has a significant environmental and kinetic impact. In the hydrogenation of 3,5-dinitrobenzoic acid using rhenium cluster catalysts, using water as a solvent instead of organic solvents like dimethylformamide (DMF) not only aligns with green chemistry principles but also results in higher selectivity and efficiency. knutd.edu.ua For iron-mediated reductions, acetic acid serves as both a solvent and a proton donor. While effective, its corrosive nature and the need for neutralization present downstream processing challenges. The use of ethanol in catalytic hydrogenation is common, but its replacement can impact yield, underscoring the critical role of solvent optimization.

Catalyst and Reagent Choice: A major focus of green synthesis is the replacement of hazardous or expensive reagents and catalysts.

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as the organosilica-encapsulated SiliaCat Pt⁰ or palladium on carbon, is a key green strategy. thieme-connect.comnih.gov These solid-supported catalysts can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for the potential recycling and reuse of the catalyst. nih.gov

Non-Noble Metals: Replacing expensive and scarce noble metals like platinum and palladium with abundant, less toxic, and cheaper metals like iron is a significant advancement. unimi.it The Béchamp reduction using iron filings is a classic example that remains relevant for its cost-effectiveness and efficiency under mild conditions.

Process Optimization: Modern process technologies can drastically improve the safety and efficiency of the synthesis. Continuous flow reactors, for instance, have been applied to the nitration step in the synthesis of related nitrobenzoic acid esters. google.com This technology allows for better temperature control, reduces reaction times, minimizes the volume of hazardous reagents handled at any given moment, and decreases the generation of waste ("three wastes"). google.com Such methods enhance process safety and efficiency, aligning with the core tenets of green chemistry. google.com

Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Nitrobenzoic Acid and Its Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-amino-5-nitrobenzoic acid provides valuable information about the arrangement of protons on the aromatic ring. In a deuterated solvent like DMSO-d₆, the aromatic protons of this compound exhibit distinct chemical shifts. For instance, in one study, the protons of a related compound, 4-(bromomethyl)-3-nitrobenzoic acid, showed signals at δ 8.18 (d, J = 0.8 Hz, 1H), 7.92 (dd, J = 8.5, 1.6 Hz, 1H), and 7.82 (d, J = 8.5 Hz, 1H). rsc.org Another related structure, 4-(hydroxymethyl)-3-nitrobenzoic acid, displayed proton signals at δ 13.58 (s, 1H), 8.48 (d, J = 1.6 Hz, 1H), 8.28 (dd, J = 8.1, 1.6 Hz, 1H), and 7.99 (d, J = 8.1 Hz, 1H). rsc.org

The chemical shifts of the aromatic protons in aminobenzoates are influenced by the electronic effects of the substituents and the nature of any coordinated metal ions. researchgate.net Generally, the chemical shifts of all protons in the benzoate (B1203000) ring are observed at lower values compared to benzoic acid, indicating a diamagnetic shift. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Nitrobenzoic Acids in DMSO-d₆

| Compound | δ (ppm) and Multiplicity |

| 4-(bromomethyl)-3-nitrobenzoic acid | 8.18 (d, J = 0.8 Hz, 1H), 7.92 (dd, J = 8.5, 1.6 Hz, 1H), 7.82 (d, J = 8.5 Hz, 1H) rsc.org |

| 4-(hydroxymethyl)-3-nitrobenzoic acid | 13.58 (s, 1H), 8.48 (d, J = 1.6 Hz, 1H), 8.28 (dd, J = 8.1, 1.6 Hz, 1H), 7.99 (d, J = 8.1 Hz, 1H) rsc.org |

| (5-bromo-2-nitrophenyl)methanol | 8.06 – 7.96 (m, 2H), 7.75 (dd, J = 8.7, 2.2 Hz, 1H) rsc.org |

This table is for illustrative purposes and shows data for related compounds to provide context for the types of signals expected for this compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the carboxyl group are sensitive to the electronic environment. For a related compound, 2-benzyl-5-chloro-1,2-dihydro-3H-indazol-3-one, the ¹³C NMR spectrum in DMSO showed signals at δ 159.64, 144.35, 136.78, 131.81, 128.79, 127.82, 125.28, 122.50, 118.20, 114.29, and 47.04. rsc.org The chemical shifts in the ¹³C NMR spectra of sodium benzoate and its derivatives, like 3-aminobenzoate, show variations compared to benzoic acid. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Related Compound in DMSO

| Compound | δ (ppm) |

| 2-benzyl-5-chloro-1,2-dihydro-3H-indazol-3-one | 159.64, 144.35, 136.78, 131.81, 128.79, 127.82, 125.28, 122.50, 118.20, 114.29, 47.04 rsc.org |

This table is for illustrative purposes and shows data for a related compound to provide context for the types of signals expected for this compound.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing correlations between directly bonded protons and carbons. This is crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra, especially in complex molecules like coordination complexes of this compound. thescipub.comthescipub.com For example, in the study of organotin(IV) complexes of 2-amino-5-nitrobenzoic acid, ¹H-¹³C HMQC was utilized to confirm the coordination of the carboxylate anion to the tin center. thescipub.comthescipub.com

For organotin complexes derived from this compound, ¹¹⁹Sn NMR spectroscopy is an indispensable tool for determining the coordination number and geometry of the tin atom. thescipub.comthescipub.com The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment. For instance, in organotin(IV) complexes of 2-amino-5-nitrobenzoic acid, the ¹¹⁹Sn NMR data indicated six-coordination for some complexes and five-coordination for others. thescipub.comthescipub.com The coordination number in organotin(IV) carboxylates can vary, and ¹¹⁹Sn NMR provides direct evidence for the structural arrangement in solution. nih.gov

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMQC)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound and its complexes reveals characteristic absorption bands for the key functional groups. thescipub.comthescipub.com The positions of these bands provide insights into the bonding and coordination within the molecule.

Carboxylate Group (COO⁻): The coordination of the carboxylate group to a metal center is a key feature in the IR spectra of metal complexes of this compound. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group can indicate the coordination mode (monodentate, bidentate, or bridging). In organotin(IV) complexes of 2-amino-5-nitrobenzoic acid, the coordination was confirmed to occur through the oxygen atoms of the carboxylate anions. thescipub.comthescipub.com

Amino Group (NH₂): The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding.

Nitro Group (NO₂): The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. For nitrobenzoic acids, these bands are important for confirming the presence and electronic environment of the nitro substituent. wiley.com

Aromatic Ring (C-H, C=C): The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. mkjc.in

Table 3: Key FTIR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observations |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| N-H (Amine) | 3300-3500 | Stretching vibrations of the primary amine. |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching vibration of the carbonyl group. |

| NO₂ (Nitro) Asymmetric Stretch | 1500-1560 | Strong absorption band. |

| NO₂ (Nitro) Symmetric Stretch | 1345-1385 | Strong absorption band. |

| C=C (Aromatic) | 1400-1600 | Multiple bands corresponding to ring stretching. |

This table provides general ranges and observations. Specific values are dependent on the molecular structure and environment.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman spectroscopy to aid in the assignment of vibrational modes. wiley.comresearchgate.net

Characterization of Coordination Modes in Metal Complexes

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers through its carboxylate and nitro groups. mdpi.com The specific coordination mode depends on the metal ion and reaction conditions. mdpi.comresearchgate.net

Nitrobenzoic acid and its derivatives can exhibit a range of coordination behaviors, including monodentate, bidentate, and bidentate bridging. mdpi.com In the context of 3,5-dinitrobenzoate (B1224709) (3,5-DNB), a related compound, coordination with 3d transition metals typically involves only the carboxylate group. mdpi.com However, coordination involving the nitro groups is also possible, though less common. mdpi.com The diverse coordination capabilities of these ligands are crucial for the assembly of molecular systems and coordination polymers. mdpi.com For instance, in nickel(II) complexes of L-arginine, the amino acid can coordinate as an anion or a zwitterion, leading to a six-coordinate NiN2O4 moiety. at.ua

The study of these coordination modes is essential for understanding the resulting complexes' properties and potential applications. mdpi.comnih.gov Crystallographic analysis, complemented by computational calculations, provides deep insights into the electronic properties of these coordination compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic structure of this compound. The absorption of UV and visible light provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to electronic transitions within its chromophoric groups: the benzene (B151609) ring, the nitro group (-NO2), and the amino group (-NH2). The nitro group acts as a strong deactivating group on the aromatic ring, while the amino group is a strong activating group. wiley.com These substituents significantly influence the electronic system of the benzoic acid moiety. wiley.com

The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions associated with the aromatic system and the nitro group. The position and intensity of these absorption bands can be influenced by the solvent and the presence of metal ions in coordination complexes.

Interactive Data Table: UV-Vis Spectral Data for Nitrobenzoic Acid Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 3-Nitrobenzoic Acid | Not Specified | Not Specified | nih.gov |

| 5,5′-dithiobis(2-nitrobenzoic acid) | Not Specified | 412 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound.

GC-MS analysis of this compound reveals a top peak at a mass-to-charge ratio (m/z) of 182, which corresponds to the molecular ion [M]+. nih.gov Other significant peaks are observed at m/z 108. nih.gov This technique is also used for the analysis of related compounds like 3-amino-5-nitrosalicylic acid, which shows a top peak at m/z 180 and a molecular ion peak at m/z 198. nih.gov GC-MS is a powerful tool for identifying compounds in a mixture after separation by gas chromatography. jmchemsci.comresearchgate.net

Interactive Data Table: GC-MS Data for this compound

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 133975 | Main library | Not Specified | 182 | 108 | 65 |

| 267692 | Replicate library | Not Specified | 182 | Not Specified | 108 |

Source: PubChem nih.gov

Electron ionization (EI) mass spectrometry of this compound provides a detailed fragmentation pattern. nist.gov The mass spectrum shows characteristic fragments that help in the structural elucidation of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Raman Spectroscopy

Raman spectroscopy is a valuable technique for studying the vibrational modes of this compound. wiley.comnih.gov The Raman spectrum provides information about the functional groups present in the molecule and their chemical environment. For nitrobenzoic acids, Raman spectra are typically recorded in the solid state over a range of 4000–400 cm⁻¹. wiley.com

Theoretical calculations, such as those using density functional theory (DFT), are often employed to complement experimental Raman data and aid in the assignment of vibrational frequencies. wiley.com The study of the Raman spectra of different isomers of nitrobenzoic acid helps in understanding the influence of the nitro group's position on the molecule's vibrational properties. wiley.comresearchgate.net

X-ray Diffraction (XRD) and Crystallographythescipub.comiucr.orgrsc.orgiucr.org

X-ray diffraction (XRD) and crystallography are indispensable tools for the definitive determination of the three-dimensional structure of crystalline solids at the atomic level. For this compound and its derivatives, these techniques provide precise information on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.

For instance, the manganese(II) complex with the isomeric 4-amino-3-nitrobenzoic acid (4A3NBA), trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate, crystallizes in the centrosymmetric monoclinic space group P2₁/n. iucr.org In this complex, the Mn²⁺ ion is coordinated by four 4A3NBA ligand molecules through their carboxylic oxygen atoms and two water molecules, resulting in a distorted octahedral geometry. iucr.org The Mn—O bond lengths are reported as 2.1575 (12) Å, 2.1600 (13) Å, and 2.1630 (14) Å. iucr.org

Similarly, studies on other isomers like 2-amino-5-nitrobenzoic acid show it crystallizes in the monoclinic P2₁/c space group. researchgate.net The crystal structure of 2-amino-3-nitrobenzoic acid was also determined, crystallizing in the monoclinic P2/c space group with a nearly planar molecular conformation (r.m.s. deviation = 0.026 Å for non-H atoms). researchgate.net The structural analysis of organotin(IV) carboxylate complexes derived from isomers like 2-amino-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid has demonstrated that the carboxylate anions can bind to the tin(IV) center in both monodentate and bidentate fashions, leading to significant structural variety. researchgate.net

The table below summarizes crystallographic data for isomers and complexes related to this compound.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate | Monoclinic | P2₁/n | Distorted octahedral Mn(II) center; complex molecules on inversion centers. | iucr.org |

| 2-Amino-5-nitrobenzoic acid | Monoclinic | P2₁/c | Forms cyclic dimers via intermolecular hydrogen bonds. | researchgate.net |

| 2-Amino-3-nitrobenzoic acid | Monoclinic | P2/c | Approximately planar molecule; forms a 3D network via hydrogen bonds. | researchgate.net |

| Erbium(III) complex with 4-aminobenzoic acid | Monoclinic | P2₁/n | Discrete centrosymmetric dinuclear complex with ErO₈ coordination. | iucr.org |

The supramolecular assembly of aminonitrobenzoic acids in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking being particularly prominent.

Hydrogen Bonding: The presence of amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) groups provides multiple sites for hydrogen bond donation and acceptance. In the crystal structure of a manganese(II) complex of 4-amino-3-nitrobenzoic acid, both intramolecular N—H⋯O hydrogen bonds and an extensive network of intermolecular hydrogen bonds are observed. iucr.org Similarly, the crystal structure of 2-amino-5-nitrobenzoic acid reveals that adjacent molecules form cyclic dimers through intermolecular O—H⋯O hydrogen bonds between their carboxyl groups. researchgate.net These dimers are further linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net In 2-amino-3-nitrobenzoic acid, the structure is stabilized by intramolecular N—H⋯O bonds, which create S(6) ring motifs, and intermolecular N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net

π-π Stacking: Aromatic rings in these compounds can engage in π-π stacking interactions, which contribute to crystal stability. In a co-crystal involving 3,5-dinitrobenzoic acid, neighboring molecules are stacked in an antiparallel fashion at a distance of approximately 3.4 Å, indicative of attractive π-π interactions. rsc.org An erbium(III) complex with 4-aminobenzoic acid also exhibits weak π–π ring interactions, with ring-centroid separations of 3.676 (3) and 3.711 (2) Å. iucr.org For 3-amino-4-nitrobenzyl acetate (B1210297), a related compound, chains are stacked along the c-axis by π–π interactions with centroid–centroid distances of 3.6240 (3) and 3.5855 (4) Å. nih.goviucr.org

The table below details some of the observed intermolecular interactions in related structures.

| Compound/Complex | Interaction Type | Description | Reference |

|---|---|---|---|

| Manganese(II) complex with 4-amino-3-nitrobenzoic acid | Hydrogen Bonding | Intramolecular N—H⋯O bonds and an intricate system of intermolecular hydrogen bonds. | iucr.org |

| 2-Amino-5-nitrobenzoic acid | Hydrogen Bonding | Inversion dimers linked by pairs of O—H⋯O bonds forming R²₂(8) loops; further linked by N—H⋯O and C—H⋯O bonds. | researchgate.net |

| Erbium(III) complex with 4-aminobenzoic acid | Hydrogen Bonding & π-π Stacking | Extensive inter-dimer O—H⋯O and N—H⋯O hydrogen bonds; weak π–π interactions with centroid separations of ~3.7 Å. | iucr.org |

| 3-Amino-4-nitrobenzyl acetate | Hydrogen Bonding & π-π Stacking | Intermolecular N—H⋯O bonds form zigzag chains; chains are stacked via π–π interactions (centroid distances ~3.6 Å). | nih.goviucr.org |

The combination of strong hydrogen bonds and weaker interactions like π-π stacking leads to the formation of complex and varied supramolecular architectures. These architectures can range from simple dimers to intricate three-dimensional networks.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Elemental Analysis (C, H, N, O, Sn)thescipub.comthescipub.com

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O, or tin, Sn) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

In the study of organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid, elemental analysis for C, H, N, and Sn was performed. thescipub.comthescipub.com The experimental data obtained were reported to be in good agreement with the calculated values based on the predicted chemical formulas, confirming the successful synthesis and purity of the complexes. thescipub.com For example, monomeric complexes like R₂Sn(2-NH₂-5-NO₂-C₆H₃COO)₂ (where R = methyl, butyl) and dimeric structures were characterized, and the sharp melting points alongside conforming elemental analysis data indicated the isolation of fairly pure compounds. thescipub.com

The following table presents an example of elemental analysis data for a related compound, N-Cyclopentyliminobis(methylenephosphonic acid), to illustrate the typical format of such results.

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-Cyclopentyliminobis(methylenephosphonic acid) (C₇H₁₇NO₆P₂) | C | 30.78 | 30.77 | tandfonline.com |

| H | 6.27 | 6.27 | ||

| N | 5.13 | 5.12 |

Theoretical and Computational Chemistry of 3 Amino 5 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of molecules. For 3-amino-5-nitrobenzoic acid, these methods reveal how the interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring dictates its characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. A common approach involves using hybrid functionals, such as B3LYP, with a basis set like 6-311+G(d,p) to model the electronic environment of substituted aromatic compounds.

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.net The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-donating amino group increases the energy of the HOMO, localizing electron density on the aromatic ring, making it susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro and carboxyl groups lower the energy of the LUMO, creating sites favorable for nucleophilic attack. researchgate.net DFT calculations can map these orbitals to predict the most probable sites for chemical reactions.

Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -2.1 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 4.4 | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are rich or deficient in electrons. This helps in predicting how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.deresearchgate.net

The MEP surface is color-coded to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de Green and yellow areas denote regions of neutral or intermediate potential.

In this compound, the MEP analysis would be expected to show strong negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The amino group, while electron-donating, would have its potential influenced by the rest of the molecule. The hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.de This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. wisc.edu

Table 2: Illustrative NBO Analysis - Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N8) | π* (C3-C4) | 25.8 |

| π (C1-C6) | π* (N9-O12) | 15.2 |

| LP (O11) | σ* (C7-O10) | 18.5 |

Note: Atom numbering is illustrative. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial in drug discovery for predicting ligand-protein interactions and estimating the binding affinity of a potential drug candidate. rsc.org

Molecular docking simulations with this compound can be used to explore its potential as an inhibitor for various protein targets. The process involves placing the ligand into the binding site of a protein and calculating a score that represents the binding free energy (ΔG). nih.gov A more negative ΔG value indicates a stronger, more favorable binding interaction. researchgate.net

The interactions stabilizing the ligand-protein complex are analyzed, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 and -COOH groups of the ligand) and acceptors on the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (the aromatic ring) and the protein.

Pi-Interactions: Including pi-pi stacking or pi-alkyl interactions involving the aromatic ring.

Electrostatic Interactions: Between charged groups, such as the carboxylate and charged amino acid residues.

Docking studies of similar compounds, like other benzoic acid derivatives, into the active sites of enzymes have demonstrated the importance of these interactions in determining binding affinity and specificity. nih.gov The results, including binding energy and the inhibition constant (Ki), provide a quantitative measure of the ligand's potential efficacy. tandfonline.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Energy (ΔG) | -7.8 kcal/mol | Predicts the strength of the ligand-protein interaction. |

| Inhibition Constant (Ki) | 1.5 µM | Estimates the concentration required to inhibit protein activity by 50%. |

| Key Interacting Residues | Arg120, Asp85, Phe43 | Amino acids in the protein's active site forming key bonds. |

| Types of Interactions | Hydrogen bond, Pi-Alkyl | The primary forces stabilizing the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSAR and QSTR are computational modeling methods that correlate the chemical structure of a compound with its biological activity or toxicity, respectively. oup.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to an observed biological endpoint. researchgate.net

For this compound, QSAR/QSTR models can be used to predict its potential biological effects based on its structural features. These models are particularly valuable for assessing the toxicity of nitroaromatic compounds. oup.commdpi.com

The development of a QSAR/QSTR model involves several steps:

Data Collection: A dataset of compounds with known activity or toxicity (e.g., LD50 values) is compiled. oup.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and quantum chemical parameters (e.g., HOMO/LUMO energies). researchgate.netualberta.ca

Model Building: Statistical methods, such as multiple linear regression, are used to create a mathematical relationship between the descriptors and the biological endpoint. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. oup.com

Studies on benzoic acid derivatives and nitroaromatics have shown that descriptors related to lipophilicity (LogP), molecular size, and electronic properties are often crucial in predicting toxicity. researchgate.net A QSTR model could thus provide a preliminary assessment of the risk associated with this compound without extensive animal testing. mdpi.com

Table 4: Common Descriptors in QSAR/QSTR Models for Aromatic Acids

| Descriptor | Type | Description |

| LogP | Physicochemical | Measures the lipophilicity of the molecule. |

| Molecular Weight (MW) | Physicochemical | Represents the size of the molecule. |

| HOMO/LUMO Energy | Quantum Chemical | Relates to the molecule's electronic reactivity. |

| Surface Area (SA) | Geometric | Describes the molecular surface accessible for interaction. |

| Number of H-bond Donors | Structural | Counts functional groups capable of donating hydrogen bonds. |

Conformational Analysis and Molecular Dynamics Simulations

The theoretical and computational examination of this compound through conformational analysis and molecular dynamics simulations provides crucial insights into its structural flexibility, stability, and intermolecular interaction potential. These studies are fundamental to understanding the molecule's behavior in various environments and its interactions with other molecules.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the amino (-NH₂) and carboxylic acid (-COOH) groups to the benzene (B151609) ring. The relative orientation of these functional groups can lead to several conformers with distinct energy levels.

Computational studies, typically employing density functional theory (DFT), are used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles associated with the amino and carboxylic acid groups, researchers can identify the most stable conformers (energy minima) and the transition states connecting them.

Key dihedral angles that determine the conformation of this compound include:

C2-C1-C(O)-O(H): Defines the orientation of the carboxylic acid group relative to the benzene ring.

C4-C3-N-H: Defines the orientation of the amino group relative to the benzene ring.

A hypothetical conformational analysis would likely reveal a few stable conformers. The relative energies of these conformers would be influenced by a balance of electronic effects (resonance, induction) and steric interactions.

Hypothetical Conformational Energy Profile: A detailed computational study would be required to generate an accurate energy profile. The following table is a hypothetical representation of what such a study might reveal, illustrating the concept of different conformers and their relative stabilities.

| Conformer | C2-C1-C(O)-O(H) Dihedral Angle (°) | C4-C3-N-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~0 | ~0 | 0.00 |

| 2 | ~180 | ~0 | 1.5 - 3.0 |

| 3 | ~0 | ~180 | 2.0 - 4.0 |

| 4 | ~180 | ~180 | 3.5 - 5.5 |

This table is for illustrative purposes only and is not based on published experimental or computational data for this compound.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with solvent molecules or other species. In an MD simulation, the classical equations of motion are solved for the atoms of the system, governed by a force field that describes the interatomic interactions.

Simulations of this compound, for instance in an aqueous solution, could reveal:

Solvation Structure: How water molecules arrange around the solute molecule, particularly around the polar amino, nitro, and carboxylic acid groups. Radial distribution functions (RDFs) would quantify the probability of finding solvent atoms at a certain distance from specific atoms of the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, as well as potential intramolecular hydrogen bonds. Analysis of hydrogen bond lifetimes and populations would provide a detailed picture of these interactions.

Conformational Transitions: The simulations could show transitions between different stable conformers, providing information on the energy barriers and timescales of these processes.

Although specific MD simulation studies on this compound were not identified in the literature search, research on similar molecules, such as other nitrobenzoic acid derivatives, has utilized these techniques to understand solid solution formation and crystal packing, highlighting the utility of MD in predicting material properties.

Applications of 3 Amino 5 Nitrobenzoic Acid in Advanced Materials Science

Polymer and Composite Development

The bifunctional characteristics of 3-amino-5-nitrobenzoic acid, specifically the presence of a carboxylic acid and an amino group, position it as a suitable monomer for the synthesis of various polymers, most notably polyamides. The reactivity of the amino and carboxyl groups allows for polycondensation reactions, forming amide linkages that constitute the backbone of these polymers. The nitro group, while generally not directly involved in the polymerization, remains as a pendant group on the polymer chain, imparting specific properties to the resulting material.

The incorporation of the nitro group can influence several key characteristics of the polymer. For instance, it can enhance the polymer's thermal stability, modify its solubility in organic solvents, and introduce a high refractive index. Furthermore, the nitro group can be chemically modified post-polymerization, offering a route to further functionalize the material. For example, reduction of the nitro group to an amino group would create a new reactive site, allowing for cross-linking or the grafting of other molecules.

While direct research on polymers synthesized exclusively from this compound is not extensively documented in publicly available literature, the principles of polyamide synthesis from related monomers are well-established. For example, aromatic diamines derived from 3-nitrobenzoyl chloride have been successfully used to create soluble aromatic polyamides with useful properties. ntu.edu.tw This suggests a strong potential for this compound to be used in a similar fashion to create novel polyamides and copolyamides. The resulting polymers could find applications in high-performance films, fibers, and composites where thermal resistance and specific optical properties are desired.

Table 1: Potential Contributions of Functional Groups of this compound in Polymer Synthesis

| Functional Group | Role in Polymerization | Potential Impact on Polymer Properties |

| Carboxylic Acid (-COOH) | Monomer reactant for polycondensation | Forms amide linkages, contributes to polymer backbone |

| Amino Group (-NH₂) | Monomer reactant for polycondensation | Forms amide linkages, contributes to polymer backbone |

| Nitro Group (-NO₂) | Pendant group | Enhances thermal stability, modifies solubility, increases refractive index, allows for post-polymerization modification |

Functional Materials with Unique Chemical Properties

The term "functional materials" refers to materials that possess specific properties or functions beyond their structural role. This compound serves as a precursor for such materials due to its distinct chemical functionalities. chemimpex.com The presence of the electron-withdrawing nitro group and the electron-donating amino group on the same aromatic ring creates a push-pull system, which can lead to interesting electronic and optical phenomena.

Materials derived from this compound can be designed to have specific chemical reactivity, recognition capabilities, or catalytic activity. For instance, the amino group can be functionalized to create binding sites for specific molecules or ions, leading to the development of chemical sensors. The nitro group, on the other hand, can be reduced to an amino group, which can then be further modified, providing a versatile platform for creating a variety of functional materials.

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. acs.org They are constructed from organic building blocks (monomers) linked by strong covalent bonds. The properties of COFs, such as their pore size, shape, and chemical environment, can be precisely controlled by the choice of monomers.

This compound is identified as a potential organic monomer for the synthesis of COFs. bldpharm.comambeed.com Its rigid structure and multiple reactive sites (amino and carboxylic acid groups) make it a suitable candidate for forming the extended, porous networks characteristic of COFs. The amino and carboxylic acid groups can participate in condensation reactions with other monomers to form the framework. The nitro group would then line the pores of the COF, influencing its properties.

The presence of nitro groups within the pores of a COF can lead to several advantageous features:

Enhanced Gas Adsorption: The polar nitro groups can increase the affinity of the COF for certain gases, such as carbon dioxide, through dipole-quadrupole interactions.

Catalytic Activity: The nitro-functionalized pores could serve as active sites for certain catalytic reactions.

Selective Guest Binding: The specific chemical environment created by the nitro groups could enable the selective binding of certain molecules.

While specific COFs constructed from this compound are not yet widely reported in the literature, the use of other nitro-functionalized and amino-functionalized monomers in COF synthesis is an active area of research. mdpi.com

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic molecules known as ligands or linkers. rsc.orggoogle.com The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. This compound, with its carboxylic acid group, is a prime candidate to act as a ligand in MOF synthesis. bldpharm.comambeed.com

The carboxylate group can coordinate with metal ions to form the nodes of the framework, while the rest of the molecule forms the linking strut. The amino and nitro groups would then be exposed within the pores of the MOF, providing functional sites.

Table 2: Role of this compound as a Ligand in MOFs